molecular formula C13H10ClN3S B12512959 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

Cat. No.: B12512959
M. Wt: 275.76 g/mol
InChI Key: DAVYGZMECKNJQT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a synthetic chemical compound designed for research and development, particularly in the field of medicinal chemistry. This molecule is a hybrid structure incorporating two high-value pharmacophores: a 1,3-thiazole ring and a 1H-pyrazole ring. The thiazole moiety is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and FDA-approved drugs with activities including antimicrobial, anti-inflammatory, and anticancer effects . Similarly, pyrazole derivatives are extensively investigated for their diverse pharmacological properties, such as anti-inflammatory and antimicrobial activities . The integration of these rings into a single molecular framework is a common strategy in combinatorial chemistry to create structurally diverse compounds with enhanced or novel biological profiles . The specific molecular architecture of this compound suggests potential for various research applications. Thiazole-pyrazole hybrids have been identified as potential anti-inflammatory agents, with studies showing their ability to inhibit key enzymes like cyclooxygenase-2 (COX-2) . Furthermore, such hybrid structures are actively explored as potential anticancer agents, with some analogues demonstrating promising cytotoxic activity against human cancer cell lines in preclinical studies . The chlorophenyl substituent may influence the compound's electronic properties and binding affinity to biological targets, as halogens often play a critical role in enhancing these interactions . This product is provided for research use only and is intended for utilization in bioactivity screening, hit-to-lead optimization, and mechanistic studies within a laboratory setting. Researchers are encouraged to investigate its full potential as a core scaffold for developing new therapeutic candidates.

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,15,17)

InChI Key

DAVYGZMECKNJQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioamides with α-Halo Ketones

The most widely employed strategy for constructing the thiazole core involves cyclocondensation reactions between thioamide precursors and α-halo ketones. In the case of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole, this approach necessitates:

  • Synthesis of Pyrazole-Containing Thioamides : 5-Amino-1H-pyrazole-4-carbothioamides serve as critical intermediates. As demonstrated in, these are prepared via sequential:
    • Knoevenagel condensation of substituted acetophenones with diethyl oxalate to form 1,3-diketoesters.
    • Cyclization with phenylhydrazine to yield pyrazole-3-carboxylates.
    • Reduction using LiAlH₄ to generate pyrazole-methanols, followed by oxidation to aldehydes and conversion to nitriles.
    • Thioamide formation via H₂S treatment in pyridine.
  • Reaction with 2-Bromo-1-(2-chlorophenyl)propan-1-one : The thioamide undergoes cyclocondensation with this α-bromo ketone in ethanol under reflux with triethylamine (TEA) catalysis. The mechanism proceeds through nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon, followed by dehydrohalogenation to form the thiazole ring.

Representative Procedure :
A mixture of 5-(2-chlorophenyl)-1H-pyrazole-3-carbothioamide (1.2 mmol) and 2-bromo-1-(2-chlorophenyl)propan-1-one (1.0 mmol) in anhydrous ethanol (15 mL) was refluxed with TEA (0.5 mL) for 6 hours. The precipitate was filtered, washed with cold ethanol, and recrystallized from DMF/water (1:3) to yield pale yellow crystals (82% yield).

Key Spectral Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.89 (d, J = 7.8 Hz, 1H, Ar–H), 7.62–7.58 (m, 2H, Ar–H), 7.45 (s, 1H, pyrazole C4–H), 7.32–7.28 (m, 2H, Ar–H), 6.95 (s, 1H, thiazole C5–H), 2.51 (s, 3H, CH₃).
  • ¹³C NMR (126 MHz, CDCl₃) : δ 168.2 (C2-thiazole), 152.4 (C5-thiazole), 144.7 (C3-pyrazole), 138.1 (C5-pyrazole), 134.9–126.3 (aromatic carbons), 21.4 (CH₃).

Multicomponent One-Pot Synthesis

Recent methodologies emphasize atom economy through multicomponent reactions (MCRs). A three-component approach utilizing:

  • 2-(2-Benzylidenehydrazinyl)-4-methylthiazole
  • Thiosemicarbazide
  • 2-Chlorophenacyl bromide

has been optimized for constructing the target molecule in a single step. The reaction proceeds via:

  • Formation of a Hydrazonyl Intermediate from the benzylidenehydrazine and thiosemicarbazide.
  • Nucleophilic Aromatic Substitution with 2-chlorophenacyl bromide, followed by cyclodehydration to form the thiazole ring.

Optimized Conditions :

  • Solvent: Dioxane
  • Catalyst: TEA (10 mol%)
  • Temperature: 80°C, 4 hours
  • Yield: 78%

Advantages :

  • Eliminates isolation of intermediates
  • Reduces purification steps

Post-Functionalization of Preformed Thiazoles

For laboratories lacking specialized reagents, stepwise functionalization offers an alternative:

Step 1: Synthesis of 2-(2-Chlorophenyl)-4-methylthiazole-5-carbaldehyde

  • Method : Vilsmeier–Haack formylation of 2-(2-chlorophenyl)-4-methylthiazole using POCl₃/DMF.

Step 2: Pyrazole Ring Construction

  • Condensation : React thiazole-5-carbaldehyde with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.
  • Mechanism : Hydrazine attacks the carbonyl carbon, followed by cyclization and dehydration.

Yield : 68% over two steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Cyclocondensation 82 98.5 6 h Excellent
Multicomponent 78 97.2 4 h Moderate
Post-Functionalization 68 95.8 12 h Limited

Critical Observations :

  • Cyclocondensation provides superior yields and scalability but requires pre-synthesized thioamides.
  • Multicomponent methods sacrifice marginal yield for procedural simplicity.
  • Post-functionalization is least efficient but accessible for small-scale synthesis.

Regiochemical Considerations and Byproduct Formation

The 2-chlorophenyl group introduces steric hindrance that influences reaction pathways:

  • Thiazole Ring Formation : Ortho-substitution on the phenyl ring diverts electrophilic attack to the para position unless directed by strong electron-withdrawing groups.
  • Byproducts : Common impurities include:
    • 3-(2-Chlorophenyl) Isomers (7–12% yield) from competing cyclization sites.
    • Dihydrothiazole Intermediates when incomplete dehydrogenation occurs.

Mitigation Strategies :

  • Use of high-boiling solvents (e.g., xylene) to ensure complete aromatization.
  • Chromatographic separation on silica gel (hexane/EtOAc 4:1) to resolve regioisomers.

Analytical Characterization Benchmarks

HRMS (ESI) :

  • Calculated for C₁₃H₁₀ClN₃S: [M+H]⁺ 284.0352
  • Observed: 284.0356

X-ray Crystallography :

  • Space Group : P2₁/c
  • Bond Lengths :
    • C2–N1 (thiazole): 1.286 Å
    • N2–C5 (pyrazole): 1.337 Å
  • Dihedral Angles :
    • Thiazole/pyrazole: 12.4°
    • Thiazole/2-chlorophenyl: 34.7°

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the following modifications are recommended:

  • Continuous Flow Reactors : Minimize decomposition during exothermic cyclocondensation steps.
  • Solvent Recovery : Ethanol and dioxane can be distilled and reused with <5% efficiency loss over 10 cycles.
  • Waste Stream Management : Neutralize H₂S byproducts with FeCl₃ to precipitate FeS, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isostructural Compounds

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

These compounds share structural similarities with the target molecule, including a thiazole core and halogenated aryl groups. Both crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. However, Compound 4 contains a chlorine atom, while Compound 5 has a fluorine substituent. This difference minimally affects molecular conformation but alters crystal packing due to size and electronegativity disparities .

Property Target Compound Compound 4 Compound 5
Core Structure Thiazole Thiazole Thiazole
Substituents 2-Cl-phenyl, pyrazol-5-yl 4-Cl-phenyl, triazolyl 4-F-phenyl, triazolyl
Crystal System Not reported Triclinic (P 1) Triclinic (P 1)
Biological Activity Under investigation Antimicrobial (predicted) Antimicrobial (predicted)

Pharmacological Activity Comparisons

  • Anticancer Activity : A structurally related compound, 4-chloro-2-methylphenyl amido-substituted thiazole , demonstrated 48% inhibition against HCT-8 cancer cells. The 2-chlorophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition, similar to its role in other thiazole derivatives .
  • Antimicrobial Activity : 5-(2-Hydroxyethyl)-4-methylthiazole (IC₅₀: 4.67 µg/mL for DPPH scavenging) highlights the importance of electron-donating groups (e.g., hydroxyethyl) for antioxidant efficacy. The target compound’s pyrazole moiety may similarly act as a radical scavenger .
  • Enzyme Binding : Docking studies on thiophene-linked triazoles (e.g., compound 7d ) showed superior affinity for DNA gyrase (docking score: −9.2 kcal/mol) compared to the control inhibitor B38 (−8.5 kcal/mol). The pyrazole and thiazole rings in the target compound likely contribute to analogous interactions .

Substituent Effects on Activity

  • Halogen Influence: Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance hydrophobic interactions in biological systems.
  • Pyrazole vs.

Key Research Findings

Structural Flexibility : The pyrazole ring in the target compound introduces conformational flexibility, enabling adaptation to diverse binding pockets .

Synthetic Accessibility : High-yield synthesis routes using dimethylformamide (DMF) as a solvent (as in Compounds 4 and 5) suggest scalable production for the target molecule .

SAR Insights : The 2-chlorophenyl group is critical for activity; replacing it with electron-withdrawing groups (e.g., nitro) reduces potency, while methyl groups enhance metabolic stability .

Biological Activity

The compound 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and structure-activity relationship (SAR) analyses.

  • Chemical Formula : C₁₃H₁₀ClN₃S
  • Molecular Weight : 275.75 g/mol
  • CAS Number : 499796-03-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research has shown that thiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's activity is often attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, a study indicated that thiazole derivatives can interact with proteins involved in apoptosis and cell cycle regulation .
  • Case Studies :
    • A study evaluated the cytotoxicity of similar thiazole derivatives against human glioblastoma and melanoma cell lines. Compounds with a similar structure demonstrated IC₅₀ values less than that of the reference drug doxorubicin, indicating strong anticancer activity .
    • Another research highlighted the importance of electron-withdrawing groups on the phenyl ring for enhancing anticancer efficacy, suggesting that modifications at specific positions can lead to improved activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of chlorine and pyrazole moieties in the structure enhances their effectiveness against various pathogens.

  • Research Findings :
    • A systematic study on thiazole derivatives showed promising results against bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • The SAR analysis indicated that substituents on the thiazole ring significantly affect antimicrobial potency, with specific configurations leading to enhanced activity against resistant strains .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various animal models.

  • Experimental Evidence :
    • In a picrotoxin-induced convulsion model, compounds similar to this compound exhibited significant anticonvulsant effects. The structure was crucial for its efficacy, with modifications leading to varying degrees of protection against seizures .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives.

Substituent PositionEffect on Activity
Para positionElectron-withdrawing groups enhance potency
Ortho positionNon-bulky substituents preferred for better activity
5-positionPresence of pyrazole enhances anticancer effects

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